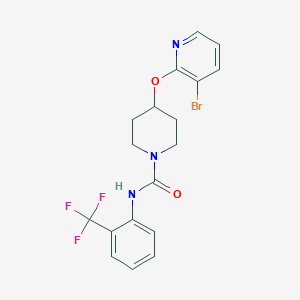

4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-bromopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrF3N3O2/c19-14-5-3-9-23-16(14)27-12-7-10-25(11-8-12)17(26)24-15-6-2-1-4-13(15)18(20,21)22/h1-6,9,12H,7-8,10-11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYUCPXDUQUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Bromopyridine Intermediate: The initial step involves the bromination of 2-hydroxypyridine to obtain 3-bromopyridin-2-ol.

Etherification: The bromopyridin-2-ol is then reacted with a suitable piperidine derivative under basic conditions to form the ether linkage.

Amidation: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the bromopyridine moiety can participate in various interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural differences and their implications:

Physicochemical Properties

Research Findings and Implications

- Antimicrobial Potential: ML267’s thiocarboxamide group and chloro-CF₃ pyridine motif demonstrate potent bacterial growth inhibition, suggesting that the target compound’s bromo-CF₃ system could be optimized for similar applications .

- Metabolic Stability : The trifluoromethyl group in all compared compounds enhances resistance to oxidative metabolism, a critical feature for drug candidates .

- Synthetic Challenges : Bromine’s higher reactivity compared to chlorine or methyl groups may complicate synthesis, as seen in analogues requiring controlled coupling conditions (e.g., ) .

Biological Activity

4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Bromopyridine Moiety : A pyridine ring substituted with a bromine atom.

- Trifluoromethyl Group : A carbon atom bonded to three fluorine atoms, enhancing lipophilicity.

The molecular formula is , with a molecular weight of approximately 388.18 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising anticancer activity. For instance, studies on piperidine derivatives have demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms in cancer cells. In particular, one study reported IC50 values of 3.8 nM and 2.1 nM for PARP1 and PARP2 inhibition, respectively, showcasing the potential of these compounds in targeting BRCA-deficient cancer cells .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary screenings suggest that it may exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship studies indicate that modifications to the piperidine ring can enhance efficacy against specific pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperidine ring and substituents have been systematically studied:

| Modification | Effect on Activity |

|---|---|

| Substituting trifluoromethyl | Increases lipophilicity and membrane permeability |

| Altering the bromopyridine moiety | Enhances binding affinity to target proteins |

| Varying piperidine substituents | Impacts overall potency against cancer cells |

These modifications have led to the identification of several analogs with improved pharmacological profiles.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study evaluated the compound's efficacy against M. tuberculosis, revealing a low cytotoxicity profile (IC20 > 40 µM) while maintaining antibacterial activity . This suggests potential for further development as an anti-tuberculosis agent.

- Antiproliferative Activity : In vitro assays demonstrated that certain analogs displayed significant antiproliferative effects on cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The selectivity observed suggests that these compounds could be developed into targeted therapies for specific cancer types .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-((3-bromopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperidine carboxamide core via coupling of a bromopyridine derivative with a substituted phenyl group using carbodiimide-based coupling agents (e.g., EDCI or DCC) under anhydrous conditions .

- Step 2: Introduction of the 3-bromopyridinyl ether linkage via nucleophilic aromatic substitution, requiring polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–100°C) .

- Optimization: Yield improvements (≥70%) are achieved by controlling reaction time (12–24 hours), using catalytic bases (e.g., K₂CO₃), and rigorous purification via column chromatography or recrystallization .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of the compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify regiochemistry (e.g., bromopyridinyl substitution) and piperidine ring conformation. For example, distinct shifts for the trifluoromethyl group (~δ 7.5–8.0 ppm in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: What strategies can address the rapid in vivo clearance observed in pharmacokinetic studies of similar piperidine carboxamide derivatives?

Answer:

Strategies include:

- Structural Modifications: Introducing electron-withdrawing groups (e.g., fluorine) to reduce metabolic degradation of the piperidine ring .

- Formulation Approaches: Encapsulation in liposomes or polymeric nanoparticles to prolong systemic circulation .

- Prodrug Design: Masking polar groups (e.g., carboxamide) with ester linkers to enhance membrane permeability .

Advanced: How can researchers elucidate the binding mechanism of this compound to its putative biological target, such as a kinase or receptor?

Answer:

Methodologies include:

- X-ray Crystallography: Co-crystallization with the target protein to resolve binding interactions (e.g., hydrogen bonds with the trifluoromethylphenyl group) .

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) in real-time using immobilized protein .

- Molecular Dynamics Simulations: Predicts conformational stability of the ligand-receptor complex under physiological conditions .

Advanced: In cases where contradictory data arise regarding the compound’s efficacy in enzyme inhibition assays, what methodological approaches can resolve these discrepancies?

Answer:

Approaches to resolve contradictions:

- Orthogonal Assays: Compare results from fluorescence-based assays with radiometric or calorimetric methods to rule out assay-specific artifacts .

- Standardized Protocols: Replicate studies under controlled conditions (pH 7.4, 37°C) with internal controls (e.g., known inhibitors) .

- Off-Target Screening: Use chemoproteomics to identify non-specific interactions with unrelated enzymes .

Basic: What are the key structural features of this compound that influence its pharmacological activity?

Answer:

Critical features include:

- 3-Bromopyridinyl Ether: Enhances electron-deficient character, promoting interactions with hydrophobic enzyme pockets .

- Trifluoromethylphenyl Group: Increases lipophilicity (logP ~3.5) and metabolic stability .

- Piperidine Carboxamide Core: Provides conformational flexibility for target engagement .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s potential therapeutic applications in neurological disorders?

Answer:

- In Vitro Models: Primary neuronal cultures for neuroprotection assays (e.g., glutamate-induced excitotoxicity) .

- In Vivo Models: Rodent neuroinflammatory models (e.g., LPS-induced microglial activation) and pain models (e.g., chronic constriction injury) .

Basic: How can researchers optimize the solubility and stability of this compound for in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.